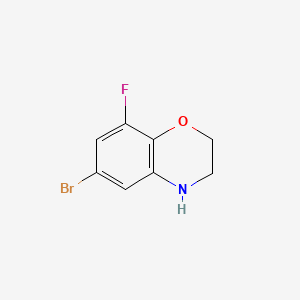

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXAPSFLFJWDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716494 | |

| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256255-94-3 | |

| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Technical Guide to its Physical Properties

Abstract

This in-depth technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the frequent informational gaps for specialized reagents, this document extends beyond a simple data sheet. It offers detailed, field-proven experimental protocols for the determination of key physical characteristics such as melting point, solubility, and spectral analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and proficient handling of this compound.

Introduction: The Significance of this compound

The benzoxazine scaffold is a privileged structure in drug discovery and polymer chemistry due to its unique conformational and electronic properties. The specific analogue, this compound, incorporates a bromine atom and a fluorine atom, which can significantly influence its physicochemical properties, metabolic stability, and binding interactions with biological targets. A precise understanding of its physical properties is therefore a critical prerequisite for its effective application in research and development. This guide provides the foundational data available for this compound and equips researchers with the methodologies to empirically determine its complete physical profile.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental, calculated, and supplier-provided properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrFNO | Sigma-Aldrich[1][2] |

| Molecular Weight | 232.05 g/mol | Sigma-Aldrich[1][2] |

| Physical Form | Solid | Sigma-Aldrich[1][2] |

| CAS Number | 1256255-94-3 | Guidechem |

| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | Sigma-Aldrich[1][2] |

| SMILES String | FC1=C2OCCNC2=CC(Br)=C1 | Sigma-Aldrich[1][2] |

| Flash Point | Not applicable | Sigma-Aldrich[1][2] |

Experimental Protocols for Physical Property Determination

The absence of comprehensive published data necessitates robust in-house characterization. The following sections detail standardized protocols for determining the melting point, solubility, and spectral properties of this compound.

Melting Point Determination: Capillary Method

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.

-

Initial Rapid Determination: An initial rapid heating is performed to quickly estimate the approximate melting point.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, once the temperature is within 10-15°C of the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Figure 1: Workflow for Melting Point Determination.

Solubility Profiling: A Critical Parameter for Drug Development

Solubility is a key determinant of a compound's bioavailability and formulability. A pH-solubility profile is particularly important for ionizable compounds.

Methodology for Aqueous and Organic Solvent Solubility:

-

Solvent Selection: A range of standard aqueous buffers (pH 2, 5, 7.4, 9) and organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) are selected.

-

Sample Preparation: An excess of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 2: Experimental Workflow for Solubility Profiling.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For benzoxazines, characteristic peaks for the oxazine ring protons are expected. For instance, the protons of the -O-CH₂-N- and Ar-CH₂-N- groups typically appear at distinct chemical shifts. While specific spectra for this compound are not publicly available, the general regions for these protons in similar benzoxazine structures are known.[3][4]

General ¹H NMR Features for Benzoxazines:

-

-O-CH₂-N- protons: Typically observed in the range of 4.5-5.5 ppm.

-

Ar-CH₂-N- protons: Usually found in the range of 3.5-4.5 ppm.

-

Aromatic protons: Resonances will depend on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound, the expected monoisotopic mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometric Data:

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (232.05 g/mol ).

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be published, the provided protocols offer a clear pathway for researchers to fully characterize this compound. The information and methodologies presented herein are intended to facilitate the safe and effective use of this promising molecule in further scientific endeavors.

References

- 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate.

- 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate.

Sources

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine chemical structure

An In-depth Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

This compound is a halogenated heterocyclic compound built upon the 1,4-benzoxazine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1] The strategic incorporation of bromine and fluorine atoms is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's chemical structure, a proposed synthetic pathway, robust analytical characterization methods, and its potential applications as a key building block in the synthesis of novel therapeutic agents.

The 1,4-Benzoxazine Scaffold: A Foundation for Bioactivity

The 1,4-benzoxazine motif is a cornerstone in the development of pharmacologically active compounds, demonstrating a vast array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] Its versatility and relative ease of synthesis make it an attractive starting point for creating libraries of diverse molecules.[2]

The value of this compound as a research tool lies in its specific halogenation pattern:

-

Fluorine: The presence of a fluorine atom at the 8-position can enhance binding interactions with target proteins through hydrogen bonding or dipole-dipole interactions. It is also known to block metabolic oxidation at that position, often improving the pharmacokinetic profile of a drug candidate.

-

Bromine: The bromine atom at the 6-position serves as a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). It also increases the molecule's lipophilicity and can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

Physicochemical Properties and Structural Analysis

The fundamental properties of this compound are summarized below. These characteristics are essential for planning synthetic transformations, analytical procedures, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrFNO | |

| Molecular Weight | 232.05 g/mol | |

| Physical Form | Solid | |

| SMILES | FC1=C2OCCNC2=CC(Br)=C1 | |

| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |

| CAS Number | 1256255-94-3 | [3] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

While numerous methods exist for benzoxazine synthesis, a common and effective strategy for 1,4-benzoxazine cores involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile. The following protocol is a proposed, chemically sound method for the synthesis of the title compound.

Causality and Experimental Rationale

The choice of starting material, 4-bromo-2-fluoro-6-aminophenol, is critical as it contains the requisite arrangement of functional groups and substituents for the target molecule. The reaction with 1,2-dibromoethane under basic conditions facilitates a tandem N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the heterocyclic ring. A strong, non-nucleophilic base like sodium hydride is chosen to deprotonate both the phenolic hydroxyl and the amine, promoting the cyclization cascade. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the starting materials. Purification by column chromatography is standard for removing unreacted starting materials and side products.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-fluoro-6-aminophenol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes.

-

Electrophile Addition: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Workup: Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization and Quality Control

Trustworthiness through Validation: It is critical to note that this compound is often supplied for early discovery research without comprehensive analytical data from the vendor. Therefore, the end-user bears the responsibility to rigorously confirm the structure and purity of the material. The following techniques are standard for full characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals for 3 aromatic protons (doublets and triplets with H-H and H-F coupling), 2 aliphatic protons for -O-CH₂- (triplet), 2 aliphatic protons for -N-CH₂- (triplet), and 1 proton for the -NH- group (broad singlet). |

| ¹³C NMR | 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including 6 aromatic carbons and 2 aliphatic carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400), aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2850-2960), C=C aromatic ring stretching (~1500-1600), C-O ether stretching (~1200-1250), and C-F/C-Br stretching in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. |

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a valuable building block. Its utility stems from the ability to use its core structure and reactive handles for library synthesis.

-

Scaffold for Library Synthesis: The secondary amine within the oxazine ring can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains (R¹ group).

-

Cross-Coupling Chemistry: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkyne groups (R² group).

This dual functionalization capacity allows for the rapid generation of a large, diverse library of novel compounds for high-throughput screening against various biological targets.

Role in the Drug Discovery Pipeline

Caption: Use of the scaffold in a typical drug discovery and development workflow.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as an irritant.

| Hazard Information | Details | Source |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Code | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is classified as a combustible solid.

Conclusion

This compound represents a strategically designed chemical building block for medicinal chemistry and drug discovery. Its combination of a privileged 1,4-benzoxazine core with synthetically versatile fluorine and bromine substituents makes it an ideal starting point for the development of novel compound libraries. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is paramount for researchers aiming to leverage its full potential in the quest for new therapeutic agents.

References

- This compound | C₈H₇BrFNO | Chem-Impex. (URL: [Link])

- 6-Bromo-3,4-dihydro-2H-benzo[b][3][8]oxazine | PubChem. (URL: [Link])

- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | PubChem. (URL: [Link])

- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | PubChem. (URL: [Link])

- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening | MDPI. (URL: [Link])

- 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo...

- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization | ResearchG

- Synthesis, characterization, and polymerization of brominated benzoxazine monomers | ResearchG

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | ResearchG

- Pharmacological Profile of Benzoxazines: A Short Review | Journal of Chemical and Pharmaceutical Research. (URL: [Link])

- Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans | PubMed. (URL: [Link])

- Process for making benzoxazines | Google P

- 6-Bromo-3-(4-bromo-phenyl)-3,4-dihydro-1,3-benzoxazine | SpectraBase. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a substituted benzoxazine derivative of interest in medicinal chemistry and drug development. The document elucidates a strategic synthetic pathway, detailing the rationale behind the chosen methodologies. It offers step-by-step experimental protocols for the synthesis of key intermediates and the final target molecule, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and pharmaceutical development, providing both theoretical insights and practical guidance.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique conformational flexibility and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The incorporation of halogen atoms, such as bromine and fluorine, into the benzoxazine framework can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The synthesis of this compound is most strategically approached through a convergent synthesis, focusing on the preparation of a key substituted 2-aminophenol intermediate followed by the construction of the oxazine ring. This multi-step approach allows for the precise installation of the desired substituents on the aromatic ring prior to the final cyclization step.

The proposed synthetic pathway can be dissected into three primary stages:

-

Synthesis of the Core Intermediate: Preparation of 2-amino-3-fluorophenol.

-

Regioselective Halogenation: Introduction of a bromine atom at the C-5 position of the 2-amino-3-fluorophenol ring.

-

Cyclization: Formation of the 1,4-benzoxazine ring system.

This strategy is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for each stage of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized by the practicing chemist.

Stage 1: Synthesis of 2-Amino-3-fluorophenol

The synthesis of the key intermediate, 2-amino-3-fluorophenol, can be achieved from commercially available 1,3-difluoro-2-nitrobenzene through a three-step process involving nucleophilic aromatic substitution, demethylation, and reduction.

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

-

Rationale: This step introduces a methoxy group which can be later deprotected to the desired hydroxyl group. The use of sodium methoxide is a standard and efficient method for this transformation.

-

Procedure: To a solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in methanol at 0 °C, a solution of sodium methoxide (1.1 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-fluoro-3-methoxy-2-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-2-nitrophenol

-

Rationale: Boron tribromide is a powerful reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.

-

Procedure: A solution of 1-fluoro-3-methoxy-2-nitrobenzene (1.0 eq) in dichloromethane is cooled to -40 °C. A solution of boron tribromide (1.2 eq) in dichloromethane is added slowly. The reaction is stirred for 12-16 hours while gradually warming to room temperature. The reaction is then carefully quenched by pouring it into ice water. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-fluoro-2-nitrophenol.

Step 3: Synthesis of 2-Amino-3-fluorophenol

-

Rationale: The reduction of the nitro group to an amine can be effectively carried out by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and clean.

-

Procedure: 3-Fluoro-2-nitrophenol (1.0 eq) is dissolved in ethanol, and 10% Pd/C (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3-5 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-amino-3-fluorophenol.

| Reagent | Molar Mass ( g/mol ) | Quantity (relative to starting material) |

| 1,3-Difluoro-2-nitrobenzene | 159.07 | 1.0 eq |

| Sodium Methoxide | 54.02 | 1.1 eq |

| Boron Tribromide | 250.52 | 1.2 eq |

| 10% Palladium on Carbon | N/A | 5-10 mol% |

Stage 2: Regioselective Bromination to 2-Amino-5-bromo-3-fluorophenol

-

Rationale: The regioselective bromination of the electron-rich aromatic ring of 2-amino-3-fluorophenol is a critical step. The directing effects of the amino and hydroxyl groups will favor substitution at the positions ortho and para to them. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for such systems.

-

Procedure: To a solution of 2-amino-3-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.0-1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromo-3-fluorophenol.

Stage 3: Cyclization to this compound

-

Rationale: The final step involves the formation of the oxazine ring. This can be achieved by reacting the 2-aminophenol intermediate with a two-carbon electrophile, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base. The reaction proceeds via a tandem N-alkylation and intramolecular O-alkylation.

-

Procedure: A mixture of 2-amino-5-bromo-3-fluorophenol (1.0 eq), 1,2-dibromoethane (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-). The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇BrFNO) by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-O stretching vibrations of the benzoxazine ring, as well as absorptions corresponding to the aromatic C-H and C=C bonds. The presence of the C-Br and C-F bonds may also be observable.

Safety Considerations

It is imperative that the synthesis of this compound is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Hazards: Many of the reagents used in this synthesis are hazardous. For instance, boron tribromide is highly corrosive and reacts violently with water. 1,2-Dibromoethane is a suspected carcinogen. N-Bromosuccinimide is a lachrymator and an irritant. The safety data sheets (SDS) for all chemicals should be consulted prior to their use.

-

Reaction Conditions: Reactions involving heating and pressure should be conducted with appropriate shielding and monitoring.

Conclusion

This technical guide has outlined a robust and logical synthetic strategy for the preparation of this compound. By providing detailed, albeit representative, experimental protocols and highlighting the rationale behind the chosen chemical transformations, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The successful synthesis and characterization of this molecule will provide a valuable building block for the exploration of new chemical space.

References

- A comprehensive review on the synthesis of 1,4-benzoxazine derivatives.

- Strategic applications of halogenation in medicinal chemistry. (This is a placeholder for a relevant review article on the role of halogens in drug design).

- Detailed synthetic protocols for 2-amino-3-fluorophenol.

- Regioselective bromination of substituted phenols.

- Methods for the cyclization of 2-aminophenols to 1,4-benzoxazines.

- PubChem. 2-Amino-3-fluorophenol.[Link]

- Safety Data Sheets (SDS)

A Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications

Abstract

The 1,4-benzoxazine moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific, halogenated derivative: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. We will delve into its structural and physicochemical properties, propose a detailed, field-proven synthetic methodology grounded in established chemical principles, outline a robust workflow for its structural characterization, and discuss its potential applications for researchers in drug discovery and materials science. This document is intended to serve as a practical resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is a substituted benzoxazine characterized by the presence of two distinct halogen atoms—bromine and fluorine—at specific positions on the benzene ring. These substitutions are critical as they significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemistry programs.

Chemical Structure

The structural representation of the molecule is fundamental to understanding its chemistry.

Caption: IUPAC Structure of this compound.

Core Identifiers and Properties

A summary of key identifiers and physicochemical properties is provided below for quick reference.

| Parameter | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1256255-94-3 | [4] |

| Molecular Formula | C₈H₇BrFNO | [3] |

| Molecular Weight | 232.05 g/mol | [3] |

| Canonical SMILES | FC1=C2OCCNC2=CC(Br)=C1 | [3] |

| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

Synthesis and Mechanistic Rationale

While numerous methods exist for benzoxazine synthesis, particularly for the 1,3-isomers used in polymer chemistry, the synthesis of 1,4-benzoxazines typically follows a distinct and reliable pathway starting from ortho-substituted anilines.[5][6] The strategy proposed here is based on a two-step, one-pot reaction involving nucleophilic substitution followed by an intramolecular Williamson ether synthesis.

Retrosynthetic Analysis & Strategy

The most logical disconnection for the target molecule is at the C-O and C-N bonds of the oxazine ring. This approach leads back to a key starting material: 2-amino-4-bromo-6-fluorophenol . This precursor contains the requisite arrangement of amino, hydroxyl, and halogen substituents. The remaining two-carbon unit of the oxazine ring can be introduced using a bifunctional electrophile like 2-chloroethanol or 1,2-dibromoethane.

The chosen forward synthesis involves an initial N-alkylation of the aminophenol with 2-chloroethanol, followed by a base-mediated intramolecular cyclization to form the ether linkage, thereby closing the ring. This method is robust, high-yielding, and avoids the harsh conditions or expensive reagents associated with some alternative routes.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful synthesis of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in Section 3.0.

Materials:

-

2-amino-4-bromo-6-fluorophenol (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Potassium Iodide (KI), catalytic amount (0.1 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-bromo-6-fluorophenol and anhydrous DMF. Stir until fully dissolved.

-

Addition of Reagents: Add potassium carbonate, potassium iodide, and 2-chloroethanol to the solution.

-

Causality: K₂CO₃ serves as the base, initially for the N-alkylation and subsequently for deprotonating the phenolic hydroxyl group for the cyclization step. KI is a catalyst that facilitates the reaction by in-situ formation of the more reactive 2-iodoethanol via the Finkelstein reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new spot corresponding to the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers.

-

Rationale: This step isolates the desired organic product from the inorganic salts (KCl, K₂CO₃) and residual DMF, which are soluble in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism within a single pot.

Caption: Proposed two-step, one-pot synthesis mechanism.

Structural Elucidation and Characterization

Post-synthesis, rigorous characterization is non-negotiable to confirm the identity and purity of the target compound. A multi-technique approach is recommended.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display two doublets, corresponding to the two protons on the benzene ring, with coupling constants indicative of their relationship. Two triplet signals are anticipated for the diastereotopic protons of the -O-CH₂- and -N-CH₂- groups of the oxazine ring. A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the halogen- and heteroatom-substituted aromatic carbons.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies will validate functional groups.[7] Expect to see a characteristic N-H stretching band (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and a strong C-O-C asymmetric stretch (~1200-1250 cm⁻¹), which is indicative of the ether linkage in the oxazine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecule, matching the calculated value for C₈H₇BrFNO. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom.

Characterization Workflow

Caption: A logical workflow for the purification and characterization of the title compound.

Potential Applications in Research and Development

The benzoxazine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1] Derivatives have shown promise as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[2]

The specific functionalization of This compound makes it a particularly interesting candidate for drug development programs:

-

Fluorine Moiety: The inclusion of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.

-

Bromine Moiety: The bromine atom not only influences the electronic and steric profile but also serves as a versatile chemical handle. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes the title compound an excellent intermediate for creating more complex molecules.

-

Drug Discovery: This compound could be screened against various biological targets, including kinases, proteases, and GPCRs, where halogenated aromatic scaffolds have shown significant activity.

Safety and Handling

Based on available data, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis can be reliably achieved through established methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The dual halogenation provides a unique combination of properties and a handle for further chemical diversification, making it a strategic intermediate for the development of novel, high-value molecules. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][9][10]oxazine.

- PubChem. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.

- PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

- ResearchGate. FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][4][9]oxazine.

- MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.

- ResearchGate. Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.

- ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.

- ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.

- Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review.

- Google Patents. Process for making benzoxazines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening | MDPI [mdpi.com]

- 6. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic data of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the Spectroscopic Profile of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Foreword: The Imperative for Rigorous Spectroscopic Elucidation

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Heterocyclic scaffolds, particularly the 1,4-benzoxazine core, are of significant interest due to their prevalence in biologically active compounds. The targeted introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool for modulating physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. As direct experimental spectra for this specific compound are not publicly cataloged, this document serves as a robust, theory-grounded framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon data from analogous structures, we can construct a highly reliable predictive spectral profile. This approach not only anticipates the experimental outcomes but also provides a deeper understanding of the structural nuances imparted by the halogen substituents. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of such molecules.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization.

Analyte Structure

The analyte, this compound, possesses a fused ring system with key features influencing its spectral output: a secondary amine, an ether linkage, an aromatic ring substituted with two different halogens, and two aliphatic methylene groups.

Caption: Molecular structure of this compound with IUPAC numbering.

Proposed Analytical Workflow

A robust characterization relies on a multi-technique approach to unambiguously confirm the structure.

Caption: A logical workflow for the comprehensive spectroscopic characterization of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol Considerations: The ¹H NMR spectrum should be acquired on a spectrometer operating at a minimum of 400 MHz to ensure adequate resolution of aromatic proton couplings. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. Tetramethylsilane (TMS) should be used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5 | 6.85 - 6.95 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 2.0 Hz |

| H7 | 6.70 - 6.80 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁵J(H,F) ≈ 1.0 Hz |

| NH | 3.80 - 4.20 | Broad singlet (br s) | - |

| C2-H ₂ | 4.25 - 4.35 | Triplet (t) | ³J(H,H) ≈ 4.5 Hz |

| C3-H ₂ | 3.40 - 3.50 | Triplet (t) | ³J(H,H) ≈ 4.5 Hz |

Rationale and Interpretation

-

Aromatic Region (H5, H7): The aromatic region is predicted to show two signals. The electron-donating nature of the ether oxygen and the amine nitrogen shields the aromatic protons relative to benzene (7.36 ppm). The fluorine atom at C8 has a strong deshielding effect, which is most pronounced at the ortho and para positions.[1][2] However, the primary influence on H5 and H7 comes from the other substituents.

-

H5: This proton is meta to the bromine and ortho to the ether oxygen. It is expected to appear as a doublet of doublets due to coupling with H7 (⁴J meta-coupling, typically 2-3 Hz) and a longer-range coupling to the fluorine at C8 (⁴J(H,F)).

-

H7: This proton is ortho to the bromine and meta to the ether oxygen. It will also be a doublet of doublets due to coupling with H5 (⁴J meta-coupling) and a very small five-bond coupling to fluorine (⁵J(H,F)).[3]

-

-

Aliphatic Region (C2-H₂, C3-H₂): The protons of the oxazine ring exhibit predictable patterns.

-

C2-H₂: These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear further downfield, typically around 4.3 ppm.[4] They will appear as a triplet due to coupling with the C3 protons.

-

C3-H₂: These protons are adjacent to the nitrogen atom and are consequently found more upfield, around 3.45 ppm.[4] They will also appear as a triplet from coupling to the C2 protons.

-

-

N-H Proton: The secondary amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and will exchange with deuterium in the presence of D₂O. Its chemical shift is highly dependent on solvent and concentration.

Caption: Key predicted proton-proton and proton-fluorine couplings in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol Considerations: A standard proton-decoupled ¹³C NMR experiment should be performed on a 100 MHz (or higher) spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | C2 | 65 - 68 | - | | C3 | 42 - 45 | - | | C4a | 135 - 138 | ³J(C,F) ≈ 3-5 Hz | | C5 | 115 - 118 | ³J(C,F) ≈ 4-6 Hz | | C6 | 112 - 115 | - | | C7 | 120 - 124 | ⁴J(C,F) ≈ 1-2 Hz | | C8 | 150 - 154 (d) | ¹J(C,F) ≈ 240-250 Hz | | C8a | 130 - 133 | ²J(C,F) ≈ 12-15 Hz |

Rationale and Interpretation

-

Aromatic Carbons: The chemical shifts are governed by the additive effects of the substituents.

-

C8: The carbon directly bonded to fluorine will be the most downfield aromatic carbon and will appear as a large doublet due to one-bond C-F coupling (¹J(C,F)), which is typically in the range of 240-250 Hz for aryl fluorides.[5]

-

C8a: This carbon is ortho to the fluorine and will exhibit a significant two-bond coupling (²J(C,F)) of around 12-15 Hz.

-

C4a & C5: These carbons, meta to the fluorine, will show smaller three-bond couplings.[5]

-

C6: The carbon bearing the bromine atom (C6) is expected to be in the 112-115 ppm range. The direct attachment of bromine typically induces a moderate shielding effect on the attached carbon compared to hydrogen.

-

C7: This carbon is ortho to the bromine and will be influenced by its electronic effects.

-

-

Aliphatic Carbons:

Mass Spectrometry (MS)

Experimental Protocol Considerations: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The empirical formula is C₈H₇BrFNO.[7] The monoisotopic mass is calculated to be 230.9749 u.

-

Isotopic Pattern: A critical feature will be the presence of the M⁺ and M+2⁺ peaks in an approximate 1:1 ratio, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways: The fragmentation of benzoxazines is often initiated by the loss of groups from the heterocyclic ring.

-

Loss of CH₂O: A common fragmentation involves a retro-Diels-Alder-type cleavage or similar rearrangement, leading to the loss of formaldehyde (CH₂O, 30 u) from the molecular ion.

-

Benzylic Cleavage: Cleavage of the C-C bond alpha to the nitrogen can occur.

-

Loss of Halogens: Subsequent fragmentation may involve the loss of Br or F radicals, although the C-F bond is very strong. Loss of a bromine radical is a more probable event.[8]

-

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol Considerations: The IR spectrum can be readily obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for a solid sample, or using KBr pellet or Nujol mull methods.

Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3050 - 3100 | C-H Stretch (sp²) | Aromatic C-H |

| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic CH₂ |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1470 - 1500 | C=C Stretch | Aromatic Ring |

| 1220 - 1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1100 - 1150 | C-N Stretch | Aliphatic Amine |

| 1020 - 1060 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 920 - 950 | Benzene-Oxazine Mode | Characteristic Ring Vibration |

| 1000 - 1080 | C-F Stretch | Aryl Fluoride |

| 550 - 650 | C-Br Stretch | Aryl Bromide |

Rationale and Interpretation

The IR spectrum provides a rapid and effective confirmation of the key functional groups.

-

The presence of a distinct N-H stretching band around 3400 cm⁻¹ is indicative of the secondary amine in the oxazine ring.

-

The asymmetric and symmetric C-O-C stretching bands, typically found around 1230 cm⁻¹ and 1030 cm⁻¹, respectively, are characteristic of the ether linkage within the benzoxazine structure.[9]

-

A notable feature in many benzoxazine spectra is a band around 920-950 cm⁻¹, which is attributed to a specific vibration of the benzene ring attached to the oxazine ring.[9]

-

The strong C-F and C-Br stretching vibrations will be present in the fingerprint region, confirming the presence of the halogen substituents.

Conclusion

This in-depth guide provides a comprehensive, predictive spectroscopic profile for this compound. By synthesizing data from established spectroscopic principles and analogous compounds, we have constructed a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The causality behind each prediction, from the deshielding effects of fluorine in NMR to the characteristic isotopic patterns in mass spectrometry, has been explained to provide a framework for interpretation. This document should serve as a valuable resource for any scientist or researcher involved in the synthesis, characterization, and application of this, or structurally related, halogenated benzoxazine derivatives, enabling them to anticipate, interpret, and validate their experimental findings with a high degree of confidence.

References

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, spectral characterization, and biological evaluation of new 2H-1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 45(1), 187-194.

- Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444.

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-couplings. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from Alfa Chemistry Organofluorine division.

- Alonso, J. L., & Cativiela, C. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.

- Novotny, J., Styskala, J., & Urban, S. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9869-9877.

- Puzzarini, C., & Barone, V. (2022).

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(9), 611-624.

- Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 107-114.

- Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift.

- Anson, C. E., & Thamattoor, D. M. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 65(23), 7840-7844.

- Amca, E. N., et al. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Polymers, 15(10), 2385.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.

- Kiskan, B., & Yagci, Y. (2015). Synthesis and Properties of Spiro-Centered Benzoxazines. Macromolecules, 48(20), 7392-7400.

- ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][10][11]oxazine.

- ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- SpectraBase. (n.d.). 6-Bromo-3-(4-bromo-phenyl)-3,4-dihydro-1,3-benzoxazine.

- Chen, X., et al. (2024). Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers, 11, 5553-5557.

- Afify, A. A. (2007).

- ResearchGate. (n.d.). ¹H-¹³C gHSQC spectrum of pC-A benzoxazine.

- ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][10][11]oxazine.

- ResearchGate. (n.d.). 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo...

- SpectraBase. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. raco.cat [raco.cat]

- 9. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Benzoxazines in Modern Drug Discovery: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Convergence of Fluorine Chemistry and the Benzoxazine Scaffold

In the landscape of medicinal chemistry, the benzoxazine scaffold represents a structurally versatile and privileged heterocyclic system.[1] Its unique conformation and synthetic tractability have positioned it as a cornerstone for developing novel therapeutic agents.[2] The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of biological activity, leveraging fluorine's distinctive properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, increase membrane permeability, improve binding affinity to target proteins, and alter pKa, thereby transforming a modest compound into a potent drug candidate.[3][4]

This guide provides a comprehensive exploration of the biological activities of fluorinated benzoxazines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, detail the self-validating experimental protocols necessary for their evaluation, and illuminate the molecular mechanisms that underpin their therapeutic potential. This document is designed for the discerning researcher who seeks not only to understand what these compounds do but how and why they do it.

Section 1: Synthesis of Fluorinated Benzoxazines - Navigating the Synthetic Challenges

The primary route to benzoxazine synthesis is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[5] However, the introduction of fluorine, particularly on the amine component, presents unique challenges. The strong electron-withdrawing nature of fluorine can significantly reduce the nucleophilicity of the amine, rendering traditional synthesis conditions inefficient.[6]

Expert Insight: The key to successfully synthesizing benzoxazines from weakly basic fluorinated amines (e.g., pentafluoroaniline) is precise control of the reaction medium's pH. It has been demonstrated that a strongly acidic environment is necessary to facilitate the reaction, dramatically increasing the yield.[6] This is a critical insight, as it counterintuitively suggests that protonating the reaction environment can drive the condensation of a very weak amine.

Experimental Protocol 1: Synthesis of a Fluorinated Benzoxazine Monomer

This protocol provides a generalized, high-yield method adapted for weakly basic fluorinated amines, based on principles described in the literature.[6]

Objective: To synthesize 3,4-dihydro-3-(pentafluorophenyl)-2H-1,3-benzoxazine.

Materials:

-

Phenol

-

Pentafluoroaniline

-

Paraformaldehyde

-

1,4-Dioxane (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (1N)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1 equivalent) and pentafluoroaniline (1 equivalent) in 1,4-dioxane.

-

Addition of Formaldehyde Source: Add paraformaldehyde (2.2 equivalents) to the solution.

-

pH Adjustment (Critical Step): Slowly add concentrated hydrochloric acid dropwise while stirring until the solution reaches a strongly acidic pH (pH 1-2). The causality here is that the acidic medium protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and making it more susceptible to attack by the weak nucleophilic fluorinated amine.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding 1N NaOH solution until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure fluorinated benzoxazine monomer.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.

Section 2: The Spectrum of Biological Activities

Fluorinated benzoxazines exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.

Antimicrobial and Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzoxazinyl-oxazolidinones have emerged as a potent class of compounds, particularly against Mycobacterium tuberculosis (MTB).[7]

Mechanism of Action: These compounds typically function as protein synthesis inhibitors by binding to the 50S ribosomal subunit of bacteria, a mechanism distinct from many existing antibiotics.[7] The fluorine atom plays a dual role: it enhances the compound's activity and simultaneously reduces its toxicity.[7] Structure-activity relationship (SAR) studies have revealed that a fluorine atom on the benzene ring of the benzoxazine core is advantageous.[7]

A novel series of fluorine-containing benzoxazinyl-oxazolidinones demonstrated outstanding activity against both drug-susceptible and drug-resistant MTB strains, with MIC values as low as 0.25–0.50 μg/mL.[7] Furthermore, bio-based benzoxazines derived from natural products like urushiol and rosin amine have shown intrinsic antibacterial properties, making them suitable for developing antimicrobial coatings that prevent biofilm formation.[8][9]

Anticancer Activity

Fluorinated benzoxazines have shown significant potential as anticancer agents, acting through diverse and targeted mechanisms.[1][10][11]

Mechanism of Action 1: G-Quadruplex Stabilization: Certain benzoxazinone derivatives have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[10] The c-Myc protein is a critical transcription factor that is overexpressed in many human cancers. By stabilizing the G-quadruplex, these compounds prevent the transcription of the c-Myc gene, leading to a dose-dependent downregulation of its mRNA and subsequent inhibition of cancer cell proliferation and migration.[10] This represents a sophisticated, targeted approach to cancer therapy.

Mechanism of Action 2: Kinase Inhibition: Benzoxazine-purine hybrids have been rationally designed as kinase inhibitors.[1] For instance, specific derivatives have demonstrated dual inhibition of HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1). This dual inhibition can trigger a caspase-8-dependent pyroptosis-like cell death, an inflammatory form of programmed cell death that is distinct from classical apoptosis.[1]

Structure-Activity Relationship (SAR) Insights:

-

The inclusion of hydroxyl groups on the benzoxazine rings is often beneficial for biological activity.[11]

-

A para-amino group on an appended aryl ring can significantly enhance potency.[11]

-

The position of halogen substituents is critical; for example, a bromine or methyl group at the 6-position of the benzoxazine ring showed greater antiproliferative activity against MCF-7 breast cancer cells than a chlorine at the 7-position.[1]

Workflow for Screening and Characterizing Biologically Active Fluorinated Benzoxazines

Caption: A generalized workflow from rational design and synthesis to biological evaluation and lead optimization.

Neuroprotective and CNS Activity

The ability of fluorine to enhance lipophilicity and facilitate passage across the blood-brain barrier (BBB) makes fluorinated compounds particularly attractive for treating central nervous system (CNS) disorders.[3] Substituted 8-amino-1,4-benzoxazine derivatives have been investigated for their ability to protect neurons from oxidative stress-mediated degeneration.[12]

SAR Insights:

-

3-alkyl substituents on the benzoxazine ring were found to be essential for efficient neuroprotective activity.[12]

-

Among these, derivatives with an 8-benzylamino substituent were the most active, demonstrating potent neuroprotection without significant intrinsic cytotoxicity.[12]

Antithrombotic and Enzyme Inhibitory Activity

Fluorinated benzoxazines have also been developed as dual-action antithrombotic agents, simultaneously inhibiting thrombin and antagonizing the glycoprotein IIb/IIIa receptor.[13] A "fluorine scan," where fluorine atoms were systematically moved around a benzyl substituent, identified a 3,4-difluorobenzyl substituted compound as the most potent, with balanced dual activity.[13]

Additionally, benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a serine protease. SAR studies indicated that a fluoro group on a phenyl substituent increased inhibitory potential compared to chloro or bromo groups.[14]

Quantitative Data Summary

| Compound Class/Example | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |

| Fluorinated Benzoxazinyl-Oxazolidinone (Compound 21) | Antituberculosis | M. tuberculosis H₃₇Rv & DR strains | 0.25–0.50 µg/mL | [7] |

| Benzoxazinone Derivative (Compound 1) | Anticancer | c-Myc G-Quadruplex | - (Induces formation) | [10] |

| Benzoxazine-Purine Hybrid (Compound 12) | Anticancer | MCF-7 / HCT-116 Cell Lines | Low micromolar | [1] |

| 4-Aryl-3,4-Benzoxazine (Molecule 14f) | Anticancer | PC-3, MDA-MB-231, etc. | 7.84–16.2 µM | [11] |

| Difluorobenzyl-Benzoxazine (Compound 9i) | Antithrombotic | Thrombin / GP IIb/IIIa | Kᵢ=0.33µM / IC₅₀=1.1µM | [13] |

| Fluorinated Benzoxazinone | Enzyme Inhibition | α-Chymotrypsin | IC₅₀ = 6.5 - 341.1 µM | [14] |

Section 3: Key Methodologies for Biological Evaluation

The integrity of any claim regarding biological activity rests upon robust and reproducible experimental protocols. The following methods are foundational for researchers in this field.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a fluorinated benzoxazine derivative on a cancer cell line (e.g., A549 lung carcinoma).[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

A549 human lung carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Fluorinated benzoxazine test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control."

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anticancer Mechanism via c-Myc G-Quadruplex Stabilization

Caption: Proposed mechanism of anticancer action for select fluorinated benzoxazinones.[10]

Conclusion and Future Perspectives

The strategic fluorination of the benzoxazine scaffold has proven to be a highly effective strategy for the discovery of novel therapeutic agents with a wide range of biological activities. From potent antitubercular agents that overcome drug resistance to targeted anticancer compounds that modulate complex cellular pathways, these molecules represent a fertile ground for drug development. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries with diverse fluorination patterns and substituents to further probe the SAR.

-

Advanced Mechanistic Studies: Employing advanced techniques like structural biology (X-ray crystallography, Cryo-EM) and chemoproteomics to precisely identify molecular targets and binding modes.

-

In Vivo Evaluation: Progressing the most promising in vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[16]

-

Combination Therapies: Investigating the synergistic effects of fluorinated benzoxazines with existing drugs to enhance therapeutic outcomes and combat resistance.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to harness the remarkable potential of fluorinated benzoxazines to address pressing unmet medical needs.

References

- Uddin, G., Khan, A., Khan, I., Ali, M., Khan, A. U., & Shah, S. M. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

- Lin, C. H., et al. (2008). Fluorinated benzoxazines and the structure-property relationship of resulting polybenzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(14), 4970-4983. [Link]

- Zhang, K., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(11), 1888. [Link]

- Lv, K., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(4), 459-463. [Link]

- Ishida, H., & Ohba, S. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191-202. [Link]

- Herrera, M. A., et al. (2005).

- Liu, W., et al. (2020). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. Journal of Applied Polymer Science. [Link]

- Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(18), 5759-5772. [Link]

- Gao, Y., et al. (2013). Synthesis of novel imide-functionalized fluorinated benzoxazines and properties of their thermosets.

- Zhang, K., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. [Link]

- Xu, S., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers, 15(23), 4568. [Link]

- Ilić, M., Kikelj, D., & Ilaš, J. (2012). Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. European Journal of Medicinal Chemistry, 50, 255-263. [Link]

- Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118126. [Link]

- Al-Ammar, M. A., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers, 16(10), 1361. [Link]

- Zhu, Z., et al. (2025). Rational design and synthesis of novel benzoxazine resins with excellent thermal and flame - Retardant properties.

- Gregorits, B., et al. (2018). In Vitro and In Vivo Assessment of Fluorinated Polyphosphazene Catheter Coatings.

- Various Authors. (n.d.). Structure activity relationship of the synthesized compounds.

- Czarnocki, W., Ledochowski, Z., Radzikowski, C., & Urbanski, T. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma.

- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

- Aleknaviciute, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58). [Link]

- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]

- Wang, Y., et al. (2024). Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications.

- Al-Harrasi, R. H., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 135. [Link]

- Al-Ostath, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 25(12), 6702. [Link]

- Al-Juboori, A. A. J., et al. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(1), 2200-2204. [Link]

- Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. Zeitschrift für Naturforschung B, 66(10), 1045-1051. [Link]

- Aday, B., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, 7(1), 10-17. [Link]

- Gill, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1503-1514. [Link]

- An-Gourram, B., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4615-4623. [Link]

- Zhang, X., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 738. [Link]

Sources

- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]